Cas no 1482461-54-0 (rac-(1R,2S)-2-tert-butylcyclopropan-1-amine)

Technical Introduction: rac-(1R,2S)-2-tert-butylcyclopropan-1-amine is a chiral cyclopropylamine derivative characterized by a sterically hindered tert-butyl group adjacent to the cyclopropane ring. This structural feature enhances its utility as a versatile building block in asymmetric synthesis and pharmaceutical applications. The rigid cyclopropane framework, combined with the amine functionality, allows for selective reactivity in nucleophilic additions or as a ligand precursor. Its stereochemical complexity makes it valuable for constructing biologically active compounds, particularly in medicinal chemistry for modulating receptor interactions. The tert-butyl group contributes to steric control, improving selectivity in catalytic processes. This compound is typically handled under inert conditions due to the amine’s sensitivity.
rac-(1R,2S)-2-tert-butylcyclopropan-1-amine structure
1482461-54-0 structure
商品名:rac-(1R,2S)-2-tert-butylcyclopropan-1-amine
CAS番号:1482461-54-0
MF:C7H15N
メガワット:113.200701951981
CID:6061986
PubChem ID:139022349

rac-(1R,2S)-2-tert-butylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • rac-(1R,2S)-2-tert-butylcyclopropan-1-amine
    • 1482461-54-0
    • EN300-1803434
    • インチ: 1S/C7H15N/c1-7(2,3)5-4-6(5)8/h5-6H,4,8H2,1-3H3/t5-,6-/m1/s1
    • InChIKey: KHRIUKFZVVZEBY-PHDIDXHHSA-N
    • ほほえんだ: N[C@@H]1C[C@H]1C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 113.120449483g/mol
  • どういたいしつりょう: 113.120449483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 91.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

rac-(1R,2S)-2-tert-butylcyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1803434-2.5g
rac-(1R,2S)-2-tert-butylcyclopropan-1-amine
1482461-54-0
2.5g
$2324.0 2023-09-19
Enamine
EN300-1803434-1.0g
rac-(1R,2S)-2-tert-butylcyclopropan-1-amine
1482461-54-0
1g
$1185.0 2023-06-02
Enamine
EN300-1803434-0.05g
rac-(1R,2S)-2-tert-butylcyclopropan-1-amine
1482461-54-0
0.05g
$996.0 2023-09-19
Enamine
EN300-1803434-10.0g
rac-(1R,2S)-2-tert-butylcyclopropan-1-amine
1482461-54-0
10g
$5099.0 2023-06-02
Enamine
EN300-1803434-0.5g
rac-(1R,2S)-2-tert-butylcyclopropan-1-amine
1482461-54-0
0.5g
$1137.0 2023-09-19
Enamine
EN300-1803434-0.25g
rac-(1R,2S)-2-tert-butylcyclopropan-1-amine
1482461-54-0
0.25g
$1090.0 2023-09-19
Enamine
EN300-1803434-5g
rac-(1R,2S)-2-tert-butylcyclopropan-1-amine
1482461-54-0
5g
$3438.0 2023-09-19
Enamine
EN300-1803434-10g
rac-(1R,2S)-2-tert-butylcyclopropan-1-amine
1482461-54-0
10g
$5099.0 2023-09-19
Enamine
EN300-1803434-5.0g
rac-(1R,2S)-2-tert-butylcyclopropan-1-amine
1482461-54-0
5g
$3438.0 2023-06-02
Enamine
EN300-1803434-1g
rac-(1R,2S)-2-tert-butylcyclopropan-1-amine
1482461-54-0
1g
$1185.0 2023-09-19

rac-(1R,2S)-2-tert-butylcyclopropan-1-amine 関連文献

rac-(1R,2S)-2-tert-butylcyclopropan-1-amineに関する追加情報

Professional Introduction to rac-(1R,2S)-2-tert-butylcyclopropan-1-amine (CAS No. 1482461-54-0)

Rac-(1R,2S)-2-tert-butylcyclopropan-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique stereochemical configuration and molecular architecture. This compound, identified by the CAS number 1482461-54-0, has garnered considerable attention due to its potential applications in drug development and molecular research. The presence of a tert-butyl group and a cyclopropane ring contributes to its distinct chemical properties, making it a valuable candidate for further exploration.

The stereochemistry of rac-(1R,2S)-2-tert-butylcyclopropan-1-amine is particularly noteworthy, as the combination of (1R) and (2S) configurations provides a specific three-dimensional arrangement that can influence its interactions with biological targets. This stereochemical diversity is often exploited in medicinal chemistry to enhance binding affinity and selectivity. Recent studies have highlighted the importance of such chiral centers in the design of novel therapeutic agents, underscoring the relevance of rac-(1R,2S)-2-tert-butylcyclopropan-1-amine in this context.

In the realm of pharmaceutical research, this compound has been investigated for its potential role in modulating various biological pathways. The molecular framework of rac-(1R,2S)-2-tert-butylcyclopropan-1-amine suggests that it may exhibit properties suitable for applications in areas such as enzyme inhibition and receptor binding. For instance, the bulky tert-butyl group can serve as a steric anchor, enhancing interactions with specific binding sites, while the cyclopropane ring introduces rigidity, which can be advantageous in drug design.

Recent advancements in computational chemistry have enabled more precise predictions of the behavior of rac-(1R,2S)-2-tert-butylcyclopropan-1-amine in biological systems. Molecular modeling studies have shown that this compound can adopt multiple conformations, which may influence its pharmacokinetic properties. These insights are crucial for optimizing drug candidates and predicting their efficacy and safety profiles. The integration of experimental data with computational methods has provided a more comprehensive understanding of the compound's potential applications.

The synthesis of rac-(1R,2S)-2-tert-butylcyclopropan-1-amine presents unique challenges due to its complex stereochemistry. However, recent developments in synthetic methodologies have made it more feasible to produce this compound in high yields and purity. Techniques such as asymmetric synthesis and chiral resolution have been particularly useful in achieving the desired stereochemical configuration. These advancements have not only facilitated research but also opened new avenues for industrial applications.

In addition to its pharmaceutical applications, rac-(1R,2S)-2-tert-butylcyclopropan-1-amine has shown promise in other areas of chemical research. For example, its unique structure makes it a valuable tool for studying reaction mechanisms and exploring new synthetic pathways. The compound's ability to participate in various chemical transformations while maintaining its stereochemical integrity has been particularly intriguing to researchers.

Current research is focused on expanding the applications of rac-(1R,2S)-2-tert-butylcyclopropan-1-amine by exploring its interactions with different biological targets. Studies have begun to investigate its potential as a lead compound for developing new drugs targeting neurological disorders, cancer, and inflammatory conditions. The versatility of this compound lies in its ability to be modified further to tailor its properties for specific therapeutic needs.

The development of novel synthetic routes has also been a key focus area. Researchers are exploring catalytic methods that can streamline the synthesis of rac-(1R,2S)-2-tert-butylcyclopropan-1-amine while maintaining high enantioselectivity. Such methods are crucial for scaling up production and making the compound more accessible for industrial use. Additionally, green chemistry principles are being incorporated into these synthetic strategies to minimize environmental impact.

The future prospects for rac-(1R,2S)-2-tert-butylcyclopropan-1-amine are promising, with ongoing studies expected to yield new insights into its potential applications. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in pharmaceutical development and chemical research. Its unique properties make it a cornerstone in the quest for innovative therapeutic solutions.

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